1-[2-(Methanesulfonyl)phenyl]methanesulfonamide
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Overview
Description
(2-Methanesulfonylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylphenyl)methanesulfonamide typically involves the reaction of 2-methanesulfonylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-Methanesulfonylphenylamine+Methanesulfonyl chloride→(2-Methanesulfonylphenyl)methanesulfonamide+HCl
Industrial Production Methods
Industrial production of (2-Methanesulfonylphenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated sulfonamides.
Scientific Research Applications
(2-Methanesulfonylphenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties but less complex structure.
Sulfanilamide: Another sulfonamide with significant antibacterial properties.
Sulfamethoxazole: A widely used antibiotic that shares the sulfonamide functional group.
Uniqueness
(2-Methanesulfonylphenyl)methanesulfonamide is unique due to its specific structure, which allows for selective binding to certain biological targets. This selectivity can enhance its effectiveness in medicinal applications compared to simpler sulfonamides.
Properties
CAS No. |
83055-86-1 |
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Molecular Formula |
C8H11NO4S2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(2-methylsulfonylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3,(H2,9,12,13) |
InChI Key |
ICRCGYUJMWBKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)N |
Origin of Product |
United States |
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